Δ2-头孢地尼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

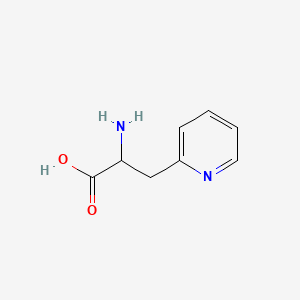

Δ2-Cefdinir, also known as Cefdinir, is an extended-spectrum, semi-synthetic cephalosporin, used for oral administration . It is used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics and works by killing bacteria or preventing their growth .

Synthesis Analysis

Cefdinir solid dispersions (CSDs) have been prepared using hydrophilic polymers such as hydroxypropyl-methylcellulose (HPMC; CSD1), carboxymethylcellulose-Na (CMC-Na; CSD2), polyvinyl pyrrolidone K30 (PVP K30; CSD3) at the weight ratio of 1:1 (drug:polymer) using a spray-drying method . The cefdinir in CSDs was amorphous form . The developed CSDs commonly resulted in about 9.0-fold higher solubility of cefdinir and a significantly improved dissolution profile in water and at pH 1.2, compared with cefdinir crystalline powder .

Molecular Structure Analysis

The crystal structures of cefdinir and cefdinir sesquihydrate have been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Cefdinir crystallizes in space group P2 1 with a = 5.35652 (4), b = 19.85676 (10), c = 7.57928 (5) Å, β = 97.050 (1) °, V = 800.061 (6) Å 3, and Z = 2 .

Chemical Reactions Analysis

Cefdinir has been found to undergo oxidative coupling reaction with 3-methylbenzothiazolinone-2-hydrazone (MBTH) in presence of FeCl 3 . The oxidative coupling reaction of CFN with cerium (IV) sulfate has also been reported .

Physical And Chemical Properties Analysis

Cefdinir has a molar mass of 395.41 g·mol −1 . It is characterized by a vinyl group at C-3 and a (Z)-2- (2-amino-4-thiazolyl)-2- (hydroxyimino) acetyl moiety at C-7 which results in increase in its antimicrobial activity against gram-negative and gram-positive bacteria .

科学研究应用

Antibacterial Applications

Cefdinir is an orally active, semi-synthetic, expanded-spectrum cephalosporin antibiotic with a broad spectrum of activity against many gram-negative and gram-positive aerobic organisms . It is primarily used in the treatment of various infectious diseases, ranging from respiratory tract infections to skin and soft tissue infections .

Oral Drug Delivery

Cefdinir has been studied for its potential in oral drug delivery. Researchers have developed and evaluated cefdinir-loaded proliposomes to enhance its oral delivery . This approach aims to overcome the challenges associated with cefdinir delivery, such as suboptimal bioavailability and variable absorption kinetics .

Solubility Enhancement

Cefdinir’s solubility and stability can be enhanced through various strategies. One such strategy involves the use of liposomal and proliposomal formulations . These innovative solutions aim to overcome the limitations of conventional oral dosage forms .

Bioavailability Improvement

The bioavailability of cefdinir can be improved by using novel drug delivery systems such as proliposomes . These systems encapsulate hydrophobic drugs, enhance drug solubility, and facilitate controlled release .

Solid Dispersion Formulation

Cefdinir solid dispersions (CSDs) have been developed using hydrophilic polymers to enhance its dissolution/solubility and in vivo oral bioavailability . The in vivo oral absorption was markedly increased for CSDs, compared with cefdinir suspension in rats .

Nanotechnology-Based Formulations

The future directions and emerging research trends in cefdinir delivery include nanotechnology-based formulations . The preparation of cefdinir nanosuspension using a media milling technique improved its oral bioavailability in rats by about 3-fold, compared with a marketed cefdinir suspension .

Mucoadhesive Drug Delivery Systems

Mucoadhesive drug delivery systems are another emerging trend in cefdinir delivery . These systems aim to enhance the bioavailability of drugs by increasing their residence time at the site of absorption .

Personalized Medicine Approaches

Personalized medicine approaches are being explored for cefdinir delivery . These approaches aim to tailor the drug delivery to the individual needs of each patient, thereby improving treatment outcomes .

作用机制

- PBPs play a crucial role in cell wall synthesis by catalyzing the final transpeptidation step of peptidoglycan formation .

- As a result, bacterial cell walls become weakened and susceptible to osmotic pressure, leading to cell lysis and death .

- This structural modification allows it to resist inactivation by bacterial enzymes, making it effective against a wide range of Gram-negative and Gram-positive organisms .

- Clinically, it treats infections such as acute otitis media, sinusitis, pneumonia, and skin infections .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

未来方向

Cefdinir has been found to have efficacy against both drug susceptible and multi-drug resistant tuberculosis (MDR-TB) without the need for combination with a β-lactamase inhibitor . This suggests that cefdinir could potentially be used for the treatment of pulmonary disease caused by Mycobacterium tuberculosis .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Δ2-Cefdinir involves the conversion of 7-aminocephalosporanic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "2,2,2-trifluoroethanol", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methyl isobutyl ketone", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "sodium borohydride", "sodium cyanoborohydride", "methylamine hydrochloride", "sodium methoxide", "2,6-dimethylpyridine", "chloroacetyl chloride", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "7-aminocephalosporanic acid is reacted with 2,2,2-trifluoroethanol and triethylamine in the presence of acetic anhydride to form the corresponding trifluoroethyl ester.", "The trifluoroethyl ester is then treated with sodium bicarbonate and methyl isobutyl ketone to form the corresponding ketone.", "The ketone is then reacted with hydrogen peroxide and acetic acid to form the corresponding hydroxy ketone.", "The hydroxy ketone is then reduced with sodium borohydride or sodium cyanoborohydride to form the corresponding alcohol.", "The alcohol is then reacted with methylamine hydrochloride and sodium methoxide to form the corresponding amine.", "The amine is then reacted with 2,6-dimethylpyridine and chloroacetyl chloride to form the corresponding amide.", "The amide is then treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then reacted with sodium hydroxide to form the corresponding phenol.", "The phenol is then reacted with sodium chloride and water to form the final product, Δ2-Cefdinir." ] } | |

CAS 编号 |

934986-49-9 |

产品名称 |

Δ2-Cefdinir |

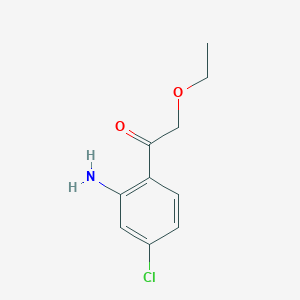

分子式 |

C₁₄H₁₃N₅O₅S₂ |

分子量 |

395.41 |

同义词 |

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。